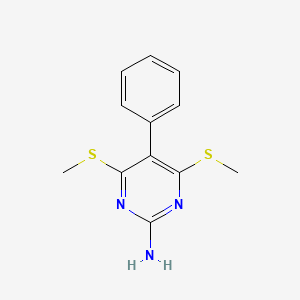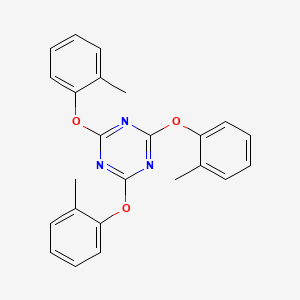
2,4,6-Tris(2-methylphenoxy)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris(2-methylphenoxy)-1,3,5-triazine is an organic compound belonging to the class of triazines It is characterized by a triazine ring substituted with three 2-methylphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(2-methylphenoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2-methylphenol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by 2-methylphenoxy groups. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and control over the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(2-methylphenoxy)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
2,4,6-Tris(2-methylphenoxy)-1,3,5-triazine has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials, including polymers and resins.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.
Industry: It is used in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 2,4,6-Tris(2-methylphenoxy)-1,3,5-triazine involves its interaction with specific molecular targets. The triazine ring can participate in various chemical reactions, and the phenoxy groups can interact with biological molecules. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Tris(phenoxy)-1,3,5-triazine
- 2,4,6-Tris(4-methylphenoxy)-1,3,5-triazine
- 2,4,6-Tris(2-chlorophenoxy)-1,3,5-triazine
Uniqueness
2,4,6-Tris(2-methylphenoxy)-1,3,5-triazine is unique due to the presence of 2-methylphenoxy groups, which impart specific chemical and physical properties
Properties
CAS No. |
750-16-3 |
|---|---|
Molecular Formula |
C24H21N3O3 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2,4,6-tris(2-methylphenoxy)-1,3,5-triazine |
InChI |
InChI=1S/C24H21N3O3/c1-16-10-4-7-13-19(16)28-22-25-23(29-20-14-8-5-11-17(20)2)27-24(26-22)30-21-15-9-6-12-18(21)3/h4-15H,1-3H3 |
InChI Key |
AVCFNXRWUILIOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC(=NC(=N2)OC3=CC=CC=C3C)OC4=CC=CC=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


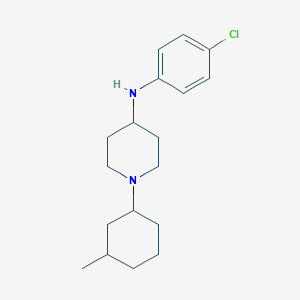
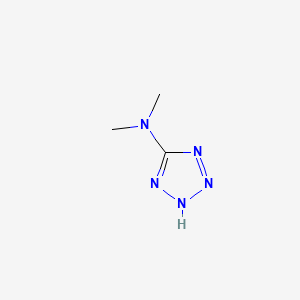

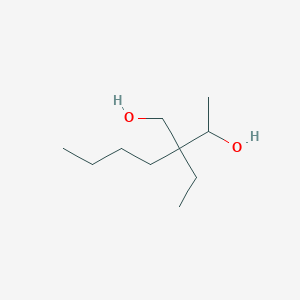
![2-[(Diethoxyphosphorothioyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14742387.png)
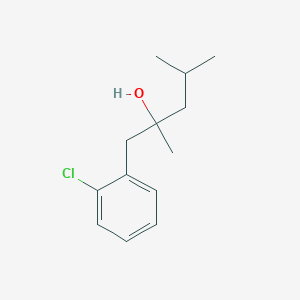
![Cycloocta[4,5]benzo[1,2-B]oxirene](/img/structure/B14742414.png)


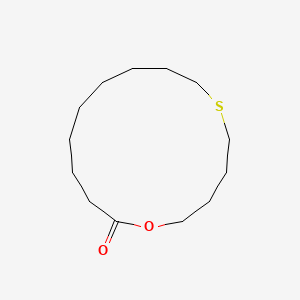
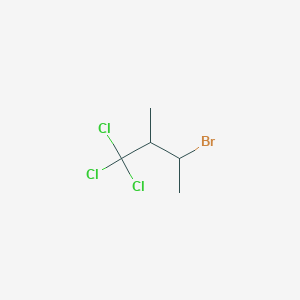
![(E,E)-N,N'-(1,3-Phenylene)bis[1-(furan-2-yl)methanimine]](/img/structure/B14742444.png)
